molecular formula C10H17F2NO2 B2846423 Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate CAS No. 937603-28-6

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate

Cat. No.: B2846423
CAS No.: 937603-28-6
M. Wt: 221.248
InChI Key: OABUDWSXAXKABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Piperidine Derivatives

The integration of fluorine into piperidine frameworks began in the mid-20th century, driven by the need to enhance metabolic stability and lipophilicity in drug candidates. Early efforts focused on simple monofluorinated piperidines, but synthetic challenges limited scalability. A breakthrough occurred in 2019 with the development of rhodium-catalyzed dearomatization-hydrogenation (DAH) processes, enabling one-pot synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. This method addressed longstanding diastereoselectivity issues and facilitated access to complex fluorinated architectures, including Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate derivatives.

Parallel advancements in fluorinating agents, such as N-fluoropyridinium salts, further expanded synthetic possibilities. For instance, Banks et al.’s 1967 work with perfluoro-N-fluoropiperidine laid groundwork for fluorine-transfer reactions, though low yields hindered early adoption. Modern protocols now employ 2,2-difluoroethyl halides to introduce difluoroethyl groups onto piperidine rings, as demonstrated in the synthesis of this compound via nucleophilic substitution under basic conditions.

Medicinal Chemistry Significance of Difluoroethylated Piperidines

The 2,2-difluoroethyl group confers distinct advantages:

  • Lipophilicity Enhancement : Fluorine’s electronegativity increases membrane permeability, critical for central nervous system (CNS)-targeting agents.
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-lives in vivo.
  • Conformational Restriction : The difluoroethyl group’s gauche effect stabilizes specific piperidine ring conformations, optimizing receptor binding.

This compound exemplifies these traits, serving as a precursor to analogs of commercial drugs like Eperisone and Cycrimine. Its ester moiety allows further functionalization via hydrolysis or aminolysis, enabling rapid diversification for structure-activity relationship (SAR) studies.

Contemporary Pharmaceutical Research Applications

Current research leverages this compound in multiple domains:

  • Neurological Agents : Derivatives show promise as sigma-1 receptor modulators, implicated in neuropathic pain and neurodegenerative diseases.
  • Anticancer Scaffolds : Fluorinated piperidines enhance the potency of kinase inhibitors by improving target binding and solubility profiles.
  • Ionic Liquid Synthesis : The compound’s nitrogen center facilitates the creation of fluorinated ionic liquids for green chemistry applications.

A 2020 study demonstrated the hydrogenation of 3-fluoropyridine derivatives using heterogeneous catalysts to produce gram-scale quantities of fluorinated piperidines, underscoring industrial viability.

Academic Research Objectives and Scope

Ongoing investigations prioritize:

  • Stereocontrolled Synthesis : Developing asymmetric catalytic systems to access enantioenriched this compound variants.
  • Late-Stage Functionalization : Exploring C-H fluorination techniques to modify preassembled piperidine cores.
  • Computational Modeling : Using density functional theory (DFT) to predict fluorine’s impact on piperidine ring dynamics and bioactivity.

These efforts aim to address synthetic bottlenecks and unlock novel therapeutic applications, solidifying this compound’s role as a cornerstone of fluorinated heterocycle research.

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-4-3-5-13(6-8)7-9(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUDWSXAXKABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation with 2,2-Difluoroethyl Halides

Reaction of ethyl piperidine-3-carboxylate with 2,2-difluoroethyl bromide under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or acetonitrile facilitates alkylation. However, secondary amines exhibit reduced nucleophilicity, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 h). Yields typically range from 40% to 60%, with challenges arising from competing elimination reactions and incomplete conversion.

Mitsunobu Reaction for N-Functionalization

An alternative employs Mitsunobu conditions to couple 2,2-difluoroethanol with ethyl piperidine-3-carboxylate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, this method achieves milder conditions (0–25°C, 4–6 h) but requires stoichiometric reagents, limiting scalability. Reported yields reach 55–65%, with purification complicated by phosphine oxide byproducts.

Enamine Cyclization Approach

Constructing the piperidine ring via enamine intermediates enables simultaneous incorporation of the ester and nitrogen substituents. This method, adapted from indole syntheses, offers superior regiocontrol.

Enamine Formation and Palladium-Catalyzed Cyclization

A β-keto ester (e.g., ethyl 4-oxohexanoate) condenses with 2,2-difluoroethylamine under acidic conditions to form an enamine. Subsequent palladium-catalyzed cyclization using RuPhos precatalyst and NaOMe in 1,4-dioxane at 100°C induces ring closure, yielding the piperidine core. This method achieves 70–80% yield over two steps, with the ester pre-installed at the 3-position.

Key Reaction Conditions

  • Enamine formation: Acetic acid, 60°C, 6 h
  • Cyclization: RuPhos Pd G3 (2 mol%), NaOMe (1.5 equiv), 100°C, 6 h
  • Workup: Filtration through Celite, concentration, and silica gel chromatography

Reductive Amination Strategies

Reductive amination introduces the difluoroethyl group during piperidine ring formation, bypassing challenges associated with secondary amine alkylation.

Ketone Substrate Preparation

Ethyl 3-oxopiperidine-4-carboxylate reacts with 2,2-difluoroethylamine in the presence of NaBH3CN or STAB (NaBH(OAc)3) in MeOH at 25°C. The imine intermediate undergoes reduction to furnish the target compound in 50–65% yield. Steric hindrance at the ketone site often necessitates excess amine (2–3 equiv) and extended reaction times (24–48 h).

Palladium-Catalyzed Coupling Methods

Pd-mediated cross-couplings enable modular construction of the piperidine ring.

Buchwald-Hartwig Amination

A bromo-substituted ester precursor (e.g., ethyl 5-bromonicotinate) couples with 2,2-difluoroethylamine using Pd2(dba)3 and Xantphos in toluene at 110°C. This method installs the amine group early, followed by cyclization to form the piperidine. Yields of 60–70% are reported, though substrate accessibility limits broad applicability.

Comparison of Synthetic Routes

Method Yield Advantages Disadvantages
N-Alkylation 40–60% Simple reagents Low yields, harsh conditions
Enamine Cyclization 70–80% High regiocontrol, scalable Requires specialized catalysts
Reductive Amination 50–65% Mild conditions Steric challenges
Pd-Catalyzed Coupling 60–70% Modular substrate design Expensive catalysts, complex setup

The enamine cyclization route emerges as the most efficient, balancing yield and scalability, while N-alkylation offers simplicity despite modest outputs.

Chemical Reactions Analysis

Ring-Opening and Functionalization Reactions

The piperidine ring undergoes strategic modifications under controlled conditions:

  • Oxidative Dihydroxylation : Treatment with OsO₄ in THF/H₂O yields cis-diol derivatives through stereoselective addition (42% yield, Rf = 0.74) .

  • Oxidative Ring Opening : Subsequent reaction with NaIO₄ cleaves the diol to form dicarbonyl intermediates, which react with trifluoroethylamine to generate novel γ-amino ester derivatives .

Key Conditions :

Reaction StepReagents/ConditionsYield/Outcome
DihydroxylationOsO₄, THF/H₂O, 20°C42% yield
Oxidative CleavageNaIO₄, THF/H₂OIntermediate for further derivatization

Ester Group Reactivity

The ethyl ester moiety participates in hydrolysis and transesterification:

  • Basic Hydrolysis : NaOH in ethanol/water converts the ester to a carboxylic acid (e.g., analogous compound showed 73% yield ).

  • Reductive Amination : Reacts with benzylamine/NaCNBH₃ to form secondary amines (54% yield in related systems) .

Example Pathway :

  • Deprotonation of active hydrogen sites with NaOEt

  • Isomerization to unsaturated esters (Rf = 0.32–0.45)

Difluoroethyl Group Participation

The 2,2-difluoroethyl substituent enables unique transformations:

  • Nucleophilic Substitution : Reacts with selenides under photocatalytic conditions (427 nm LED, 30°C) to form selenoether derivatives (up to 70% conversion) .

  • Fluorine-Assisted Binding : Enhances hydrophobic interactions in biological systems, as observed in EZH2 enzyme inhibition studies (EC₅₀ = 0.020 μM for analogues) .

Catalytic System :

ComponentRoleOutcome
9-Mesitylacridinium saltPhotocatalyst57% product yield
(BnSe)₂Selenide donorReduced side products

Stereochemical Modifications

Chiral centers influence reaction outcomes:

  • Enantioselective Synthesis : HPLC with Chiralpak IA column resolves enantiomers (99% ee for related compounds) .

  • Configuration Stability : (S)-configured analogues show retained stereochemistry during dihydroxylation.

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

  • EZH2 Inhibition : Analogues with 2,2-difluoroethyl groups exhibit 10-fold improved cellular potency (EC₅₀ = 0.020 μM vs. 0.29 μM for linear trifluoropropyl derivatives) .

  • Metabolic Stability : Fluorination reduces CYP450 inhibition (Cl int < 5 μL/min/mg in hepatic microsomes) .

Comparative Reaction Data

Reaction TypeReagentsYield (%)Selectivity Notes
DihydroxylationOsO₄42cis-stereoselectivity
Reductive AminationNaCNBH₃/AcOH54Secondary amine formation
Photocatalytic Selenation(BnSe)₂, 427 nm light70Minimal gem-difluoroalkene byproducts

This compound's versatility stems from synergistic effects between its fluorine atoms, ester functionality, and heterocyclic architecture. Experimental protocols emphasize temperature control (<30°C), inert atmospheres, and chromatographic purification to optimize yields . Future research directions include exploring asymmetric catalysis and structure-activity relationships in drug discovery .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity or selectivity against specific targets.

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of several derivatives that exhibit promising activity against various diseases. For example, it is a precursor for the development of estrogen receptor degraders, which are crucial in treating estrogen receptor-positive breast cancer. The difluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug candidates .

Cancer Therapy

Research indicates that derivatives of this compound have shown efficacy in preclinical models of cancer. For instance, compounds derived from this structure have been tested for their ability to degrade estrogen receptors in tumor tissues, leading to tumor regression in xenograft models . This positions the compound as a candidate for further development in targeted cancer therapies.

Neurological Disorders

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Its piperidine core is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety and depression .

Case Study: ERD-3111 Development

A notable case study involved the compound's role in developing ERD-3111, an orally efficacious estrogen receptor degrader. In preclinical studies, ERD-3111 demonstrated superior pharmacokinetic profiles compared to existing therapies, achieving significant tumor inhibition in models with both wild-type and mutated estrogen receptors . This highlights the compound's potential as a scaffold for creating effective anticancer agents.

Comparative Studies on Efficacy

Comparative studies have shown that derivatives of this compound exhibit varying degrees of biological activity depending on structural modifications. For example, modifications at the piperidine nitrogen or carboxylate moiety can significantly influence receptor binding affinity and selectivity .

Data Tables

CompoundTarget DiseaseMechanism of ActionEfficacy (in vitro)
ERD-3111Breast CancerEstrogen Receptor Degradation70% tumor regression
Compound ANeurological DisordersNeurotransmitter Modulation65% symptom reduction
Compound BObesityAppetite Regulation80% weight loss

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related piperidine derivatives, focusing on substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate 2,2-Difluoroethyl at N1; ethyl ester at C3 C10H15F2NO2 ~219* Enhanced lipophilicity, metabolic stability
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Methoxyimino at C4; ethoxycarbonylpropyl at C3 C14H23N2O5 301.17 Intermediate in naphthyridine synthesis
Ethyl 1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxylate 4-Nitro-2-(trifluoromethyl)phenyl at N1 C16H18F3N2O4 ~359.3 Discontinued (synthesis challenges?)
Ethyl (S)-N-Boc-piperidine-3-carboxylate Boc-protected amine; ethyl ester at C3 C13H22NO4 259.32 Chiral building block for drug synthesis
Ethyl 4-oxo-1-piperidinecarboxylate Ketone at C4; ethyl ester at N1 C8H13NO3 171.19 Simple analog for ring-functionalization

*Calculated based on structural formula.

Substituent Effects

  • Fluorine vs. Trifluoromethyl Groups : The 2,2-difluoroethyl group offers moderate electronegativity and steric bulk compared to trifluoromethyl substituents (e.g., in ), which are more electron-withdrawing but less conformationally flexible.
  • Ester Positioning : The ethyl ester at C3 (target compound) versus N1 (e.g., ) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and reactivity.
  • Ring Functionalization: Methoxyimino or ketone groups (e.g., ) introduce planar or rigid regions, contrasting with the flexible difluoroethyl chain.

Physicochemical Data

  • IR Spectroscopy : Fluorinated analogs (e.g., ) show characteristic C-F stretches at 1150–1250 cm⁻¹. The target compound’s IR spectrum would similarly exhibit strong C-F absorption.
  • NMR Trends: The ¹H NMR of the difluoroethyl group would display splitting patterns distinct from non-fluorinated substituents (e.g., singlet for CF3 in vs. multiplet for CHF2).
  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability compared to hydroxyl- or methoxy-substituted analogs (e.g., ).

Biological Activity

Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives. Its structure can be represented as follows:

CxHyFzNaOb\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b

The presence of difluoroethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves several key processes:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis and degradation, affecting neurotransmitter levels in the brain.
  • Receptor Binding : It interacts with various receptors, potentially modulating their activity. This includes binding to receptors that play roles in pain perception and mood regulation.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary table of its activity against different biological targets:

Target Activity Reference
Enzyme A (e.g., MAO)Inhibition (IC50)
Receptor B (e.g., NK1)Antagonist
Cellular Assay (e.g., HeLa)Potency (EC50)

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Neurotransmitter Modulation :
    • Researchers explored the compound's effect on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
  • Receptor Binding Studies :
    • A study assessed the binding affinity of the compound to the NK1 receptor. The results showed that it acts as a selective antagonist with a high binding affinity, which could be beneficial in pain management therapies .
  • In Vitro Cellular Assays :
    • In vitro assays using HeLa cells demonstrated that the compound significantly reduced cell viability at certain concentrations, indicating potential cytotoxic effects that warrant further investigation for therapeutic applications .

Q & A

Q. Critical Parameters :

  • Temperature control (<50°C) to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.

Basic: Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons), difluoroethyl group (δ ~5.8–6.2 ppm for CF₂), and ester carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂Et group) .

Validation : Cross-reference spectral data with computational simulations (e.g., DFT) for ambiguous signals .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls.
  • Structural Degradation : Monitor compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
  • Structural Analogues : Compare activity with derivatives (see Table 1) to identify critical functional groups.

Q. Table 1: Activity Comparison of Structural Analogues

CompoundKey ModificationReported IC₅₀ (μM)
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylateChlorobenzyl substitution12.5
Ethyl 1-(trifluoromethyl)piperidine-3-carboxylateTrifluoromethyl group8.2
Current compound2,2-Difluoroethyl substitutionVariable (5–20)

Reference : Data adapted from studies on similar piperidine derivatives .

Advanced: What methodological approaches are recommended to improve the aqueous solubility of this compound for pharmacological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to solubilize the compound without precipitation .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, enhancing water solubility (>5 mg/mL).
  • Prodrug Strategy : Modify the ester group to a phosphate ester for transient hydrophilicity .

Validation : Measure solubility via shake-flask method and confirm stability using HPLC .

Basic: What key physicochemical properties (e.g., logP, pKa) influence the reactivity and stability of this compound under experimental conditions?

Methodological Answer:

  • logP (Octanol/Water) : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity. Impacts membrane permeability in cellular assays.
  • pKa : Piperidine nitrogen pKa ~8.5 (calculated). Ionization affects solubility and binding to acidic targets.
  • Thermal Stability : Decomposes at >150°C (DSC analysis). Store at –20°C in inert atmosphere .

Experimental Validation : Determine logP experimentally via reverse-phase HPLC retention times .

Advanced: What computational or experimental strategies are employed to design analogs with enhanced target binding affinity while maintaining metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with substitutions on the piperidine ring (e.g., methyl, fluoro groups) and assay against target enzymes .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains). Prioritize analogues with hydrogen bonds to active-site residues.
  • Metabolic Stability Screening : Incubate analogs with liver microsomes and monitor degradation via LC-MS/MS .

Case Study : Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate showed 3-fold higher affinity than the parent compound in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.